molecular formula C20H24INO4 B3416792 Naloxone methiodide CAS No. 93302-47-7

Naloxone methiodide

Cat. No.: B3416792
CAS No.: 93302-47-7
M. Wt: 469.3 g/mol
InChI Key: ICONPJDAXITIPI-UXYWFNEESA-N
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Description

Naloxone methiodide is a quaternary ammonium salt derivative of naloxone, a well-known opioid antagonist. Unlike naloxone, this compound does not cross the blood-brain barrier, making it a peripherally acting opioid receptor antagonist. This characteristic makes it particularly useful in research and clinical settings where central nervous system penetration is undesirable .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naloxone methiodide can be synthesized through the methylation of naloxone. The process typically involves the reaction of naloxone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Naloxone methiodide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines. These reactions are usually carried out in aqueous or alcoholic solvents at moderate temperatures.

    Oxidation Reactions: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield naloxone, while oxidation reactions can produce naloxone N-oxide .

Scientific Research Applications

Naloxone methiodide has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the properties and reactions of quaternary ammonium compounds.

    Biology: Employed in research on opioid receptors and their role in various physiological processes.

    Medicine: Investigated for its potential to treat peripheral opioid-induced side effects without affecting central opioid receptors.

    Industry: Utilized in the development of new analgesic drugs with reduced central side effects

Mechanism of Action

Naloxone methiodide exerts its effects by competitively binding to opioid receptors, particularly the μ-opioid receptor. This binding prevents opioid agonists from interacting with the receptor, thereby blocking their effects. Since this compound does not cross the blood-brain barrier, its action is limited to peripheral tissues .

Comparison with Similar Compounds

Similar Compounds

    Naloxone: A central and peripheral opioid receptor antagonist.

    Naltrexone: Another opioid receptor antagonist with a longer duration of action.

    Methylnaltrexone: A peripherally acting opioid receptor antagonist similar to naloxone methiodide.

Uniqueness

This compound is unique in its inability to cross the blood-brain barrier, making it an ideal candidate for studies focused on peripheral opioid receptors. This characteristic distinguishes it from naloxone and naltrexone, which affect both central and peripheral receptors .

Properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.HI/c1-3-9-21(2)10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12;/h3-5,15,18,24H,1,6-11H2,2H3;1H/t15-,18+,19+,20-,21?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICONPJDAXITIPI-UXYWFNEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC=C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC=C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93302-47-7
Record name Naloxone methiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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